molecular formula C14H18N4O2 B12640067 4-Ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine CAS No. 918898-09-6

4-Ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine

Cat. No.: B12640067
CAS No.: 918898-09-6
M. Wt: 274.32 g/mol
InChI Key: HPOVBBYYDULGHW-UHFFFAOYSA-N
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Description

4-Ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of the morpholine ring and the pyridopyrimidine core contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate under acidic conditions to form the pyridopyrimidine core. Subsequent substitution reactions introduce the ethoxy and morpholine groups.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis is crucial for its application in large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the pyridopyrimidine core, potentially converting it to dihydropyridopyrimidine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

  • Oxidation products include ketones and aldehydes.
  • Reduction products include dihydropyridopyrimidine derivatives.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

4-Ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.

    Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    Pyrido[2,3-d]pyrimidine: Shares the pyridopyrimidine core but differs in the position of nitrogen atoms.

    Morpholine-containing pyrimidines: Compounds with a morpholine ring attached to a pyrimidine core.

Uniqueness: 4-Ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its ability to act as a kinase inhibitor makes it particularly valuable in medicinal chemistry for the development of anticancer agents.

Properties

CAS No.

918898-09-6

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

IUPAC Name

4-(4-ethoxy-2-methylpyrido[4,3-d]pyrimidin-5-yl)morpholine

InChI

InChI=1S/C14H18N4O2/c1-3-20-14-12-11(16-10(2)17-14)4-5-15-13(12)18-6-8-19-9-7-18/h4-5H,3,6-9H2,1-2H3

InChI Key

HPOVBBYYDULGHW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1C(=NC=C2)N3CCOCC3)C

Origin of Product

United States

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